molecular formula C21H24N2O4 B10931937 N-(2-methoxyethyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(2-methoxyethyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B10931937
M. Wt: 368.4 g/mol
InChI Key: ILJFFBSSBAHLLV-UHFFFAOYSA-N
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Description

N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is a complex organic compound with a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo a series of reactions such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N3-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • 2-METHOXYETHYL-QUINOLINECARBOXAMIDE
  • DIMETHYL-QUINOLINECARBOXAMIDE
  • PHENYL-QUINOLINECARBOXAMIDE

Uniqueness

N~3~-(2-METHOXYETHYL)-7,7-DIMETHYL-2,5-DIOXO-1-PHENYL-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methoxyethyl group and dimethyl substitution enhance its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxamide

InChI

InChI=1S/C21H24N2O4/c1-21(2)12-17-15(18(24)13-21)11-16(19(25)22-9-10-27-3)20(26)23(17)14-7-5-4-6-8-14/h4-8,11H,9-10,12-13H2,1-3H3,(H,22,25)

InChI Key

ILJFFBSSBAHLLV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)NCCOC)C(=O)C1)C

Origin of Product

United States

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